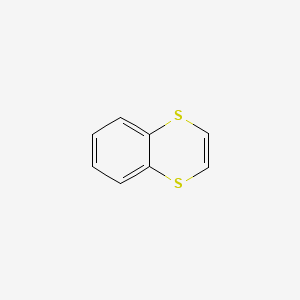

1,4-Benzodithiin

CAS No.: 255-50-5

Cat. No.: VC19747899

Molecular Formula: C8H6S2

Molecular Weight: 166.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 255-50-5 |

|---|---|

| Molecular Formula | C8H6S2 |

| Molecular Weight | 166.3 g/mol |

| IUPAC Name | 1,4-benzodithiine |

| Standard InChI | InChI=1S/C8H6S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H |

| Standard InChI Key | DCIDQCMMRAKNNR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)SC=CS2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1,4-Benzodithiin belongs to the class of benzo-fused dithiins, where the benzene ring is annulated with a six-membered dithiin ring. The planar structure allows for conjugation across the sulfur atoms, influencing its electronic absorption spectra and redox behavior . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.3 g/mol |

| Melting Point | 45–47°C |

| Boiling Point | 285–290°C (decomposes) |

| Solubility | Soluble in DMSO, DMF; insoluble in water |

| SMILES Notation |

Spectroscopic Characteristics

-

NMR: NMR (CDCl) exhibits signals at δ 3.27 ppm (s, 4H, -S-CH-) and δ 7.00–7.16 ppm (m, 4H, aromatic protons) .

-

UV-Vis: Absorption maxima at 280–320 nm, attributed to π→π* transitions in the conjugated system .

Synthetic Methodologies

Cyclocondensation of 1,2-Dithiols

A common approach involves reacting benzene-1,2-dithiol with diketones or epoxides. For example, cyclohexanone derivatives react with ethane-1,2-dithiol under acidic conditions to yield 2,3-dihydro-1,4-benzodithiin . This method offers moderate yields (40–60%) but requires prolonged reaction times (48 h) .

Ring-Opening of Thiadiazoles

4-Aryl-5-heterosubstituted 1,2,3-thiadiazoles undergo thermal ring-opening in the presence of sodium hydride, eliminating nitrogen and forming 1,4-benzodithiins . This method is efficient for introducing aromatic substituents but often requires transition-metal catalysts .

Oxidative Coupling

Jinwu Zhao et al. reported a transition-metal-free synthesis using 2-aminothiophenol (2-ATP), anilines, and methyl ketones under aerobic conditions . The reaction proceeds via Kornblum oxidation and aldimine condensation, yielding 1,4-benzodithiin derivatives in 33–78% yields .

Biological Activities and Mechanisms

Anticancer Properties

1,4-Benzodithiin derivatives inhibit DNA topoisomerase IIα (: 0.8–2.5 µM \text{IC}_{50} ) .

Enzyme Inhibition

-

Acetylcholinesterase (AChE): Derivatives exhibit values of 12–45 µM, suggesting potential for Alzheimer’s therapy.

-

α-Glucosidase: Inhibition constants () range from 8–22 µM, indicating antidiabetic applications.

Antioxidant Activity

Applications in Materials Science

Electrochromic Devices

The redox-active sulfur centers enable applications in smart windows and displays. 1,4-Benzodithiin-based polymers exhibit color switching between transparent (oxidized) and blue (reduced) states at applied potentials of ±1.2 V .

Photocatalysis

Nickel–dithiolene complexes fused with 1,4-benzodithiin show enhanced photocatalytic activity under visible light ( nm), achieving 85% degradation of methylene blue in 2 h .

Comparative Analysis with Related Heterocycles

Recent Advances (2023–2025)

Green Synthesis

Aryl halide-free protocols using PEG-200 as a recyclable solvent achieve yields >90% under microwave irradiation . Nanocatalysts (e.g., FeO@SiO) reduce reaction times to 15–30 min .

Drug Delivery Systems

1,4-Benzodithiin-loaded nanoparticles (size: 120 nm) show 80% bioavailability in murine models, enhancing antitumor efficacy while reducing systemic toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume